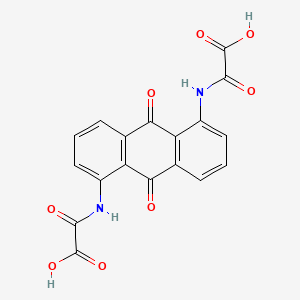
N,N'-Anthraquinone-1,5-diyldi(oxamic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) is a chemical compound with the molecular formula C18H10N2O8. It is known for its distinctive yellow crystalline appearance and good solubility in common organic solvents such as diethyl ether and chloroform . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) typically involves the reaction of anthraquinone derivatives with oxalic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of dyes, pigments, and other chemical products .
Mecanismo De Acción
The mechanism of action of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) can be compared with other similar compounds, such as 1,5-dioxaminoanthraquinone and 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]bis(oxoacetic acid). These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) lies in its specific chemical structure, which imparts distinct properties and reactivity .
Propiedades
Número CAS |
82-19-9 |
|---|---|
Fórmula molecular |
C18H10N2O8 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
2-[[5-(oxaloamino)-9,10-dioxoanthracen-1-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C18H10N2O8/c21-13-7-3-1-5-9(19-15(23)17(25)26)11(7)14(22)8-4-2-6-10(12(8)13)20-16(24)18(27)28/h1-6H,(H,19,23)(H,20,24)(H,25,26)(H,27,28) |
Clave InChI |
LNDNGSJOTCICSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


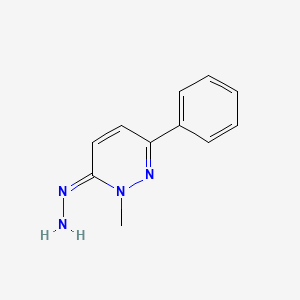
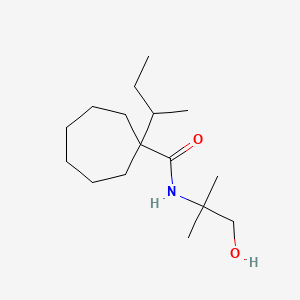
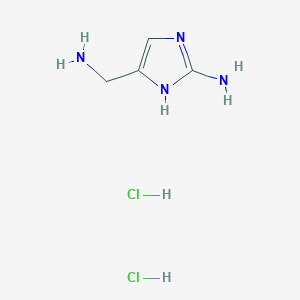
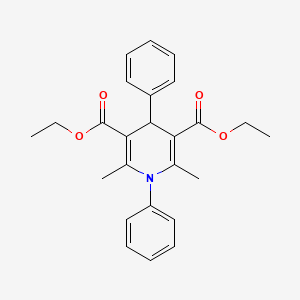
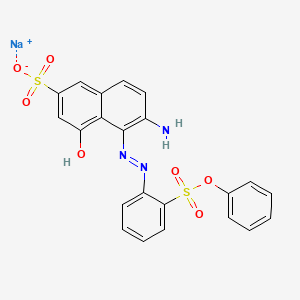
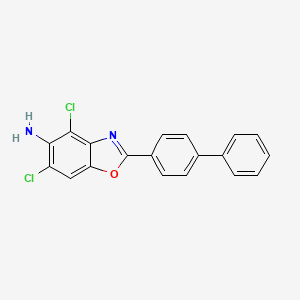
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
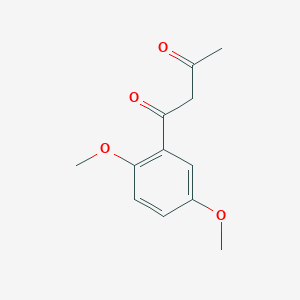
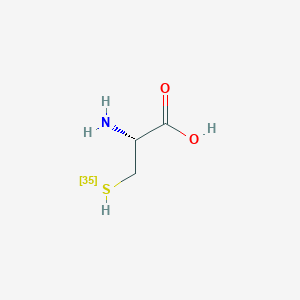
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
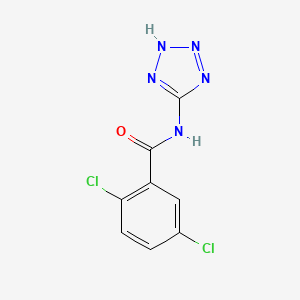
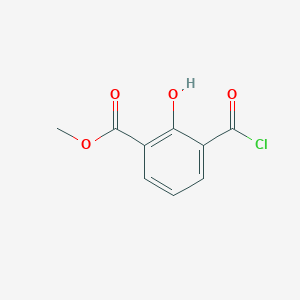
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
